

# Comparative analysis of tricaprylin versus other MCT oils in ketogenesis.

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## Compound of Interest

Compound Name: *Tricaprylin*

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## Tricaprylin Outperforms Other MCT Oils in Inducing Ketosis

A comparative analysis of recent experimental data reveals that **tricaprylin** (C8 MCT oil) is significantly more ketogenic than other medium-chain triglyceride (MCT) oils, including tricaprin (C10) and traditional MCT oil blends. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and the underlying metabolic pathways.

A pivotal acute crossover study conducted by Vandenberghe et al. (2017) demonstrated that pure **tricaprylin** leads to a more rapid and pronounced increase in plasma ketone levels compared to other MCTs.<sup>[1][2][3][4]</sup> The study systematically compared the ketogenic effects of coconut oil, a classic MCT oil (a blend of 55% C8 and 35% C10), pure **tricaprylin** (>95% C8), and pure tricaprin (>95% C10).<sup>[1][2][4]</sup>

The findings indicate that C8 is the primary driver of the ketogenic effect observed in mixed MCT oils.<sup>[1]</sup> The ketogenic effect of C8 is reported to be approximately three times higher than that of C10 and six times higher than lauric acid (C12).<sup>[5][6]</sup>

## Quantitative Comparison of Ketogenic Response

The following tables summarize the key findings from the Vandenberghe et al. (2017) study, illustrating the superior ketogenic potential of **tricaprylin**.

Table 1: Peak Plasma Ketone Response to Various MCT Oils

Test Oil	Peak Plasma Ketone Concentration (μmol/L above control)	Time to Peak
Tricaprylin (C8)	~800	1.5 - 2 hours
Classic MCT (C8-C10)	~550	2 - 2.5 hours
Tricaprin (C10)	~300	5 - 6.5 hours
Coconut Oil	~200	2 - 2.5 hours

Data extracted from figures in Vandenberghe et al. (2017).[1]

Table 2: Area Under the Curve (AUC) for Total Plasma Ketones Over 8 Hours

Test Oil	AUC 0-4h (μmol·h/L)	AUC 4-8h (μmol·h/L)	Total 8h AUC (% increase vs. Control)
Tricaprylin (C8)	780 ± 426	1876 ± 772	813% (0-4h), 870% (4-8h)
Classic MCT (C8-C10)	550 (approx.)	1200 (approx.)	Not explicitly stated
Tricaprin (C10)	No significant difference from control	Significantly higher than control (+171%)	Not explicitly stated
Coconut Oil	No significant difference from control	Significantly higher than control (+88%)	Not explicitly stated

Data presented as mean ± SEM.[1][2]

## Experimental Protocols

The primary study utilized a rigorous crossover design to compare the acute ketogenic effects of the different test oils in healthy adults.

## Key Experimental Details:

- Participants: Nine healthy adults (mean age  $34 \pm 12$  years).[1][2][4]
- Study Design: A crossover design where each participant consumed each of the test oils on separate occasions.[1][2][4]
- Test Oils:
  - Coconut Oil (3% C8, 5% C10)
  - Classic MCT Oil (55% C8, 35% C10)
  - **Tricaprylin** (C8; >95%)
  - Tricaprin (C10; >95%)
  - Control (vehicle only)
- Dosage and Administration: Participants received two 20 mL doses of the test oils emulsified in 250 mL of lactose-free skim milk. The first dose was consumed with breakfast, and the second was taken at noon without lunch.[1][2][4]
- Blood Sampling: Blood samples were collected every 30 minutes over an 8-hour period for the analysis of plasma acetoacetate and  $\beta$ -hydroxybutyrate ( $\beta$ -HB).[1][2][4]

## Signaling Pathways and Experimental Workflow

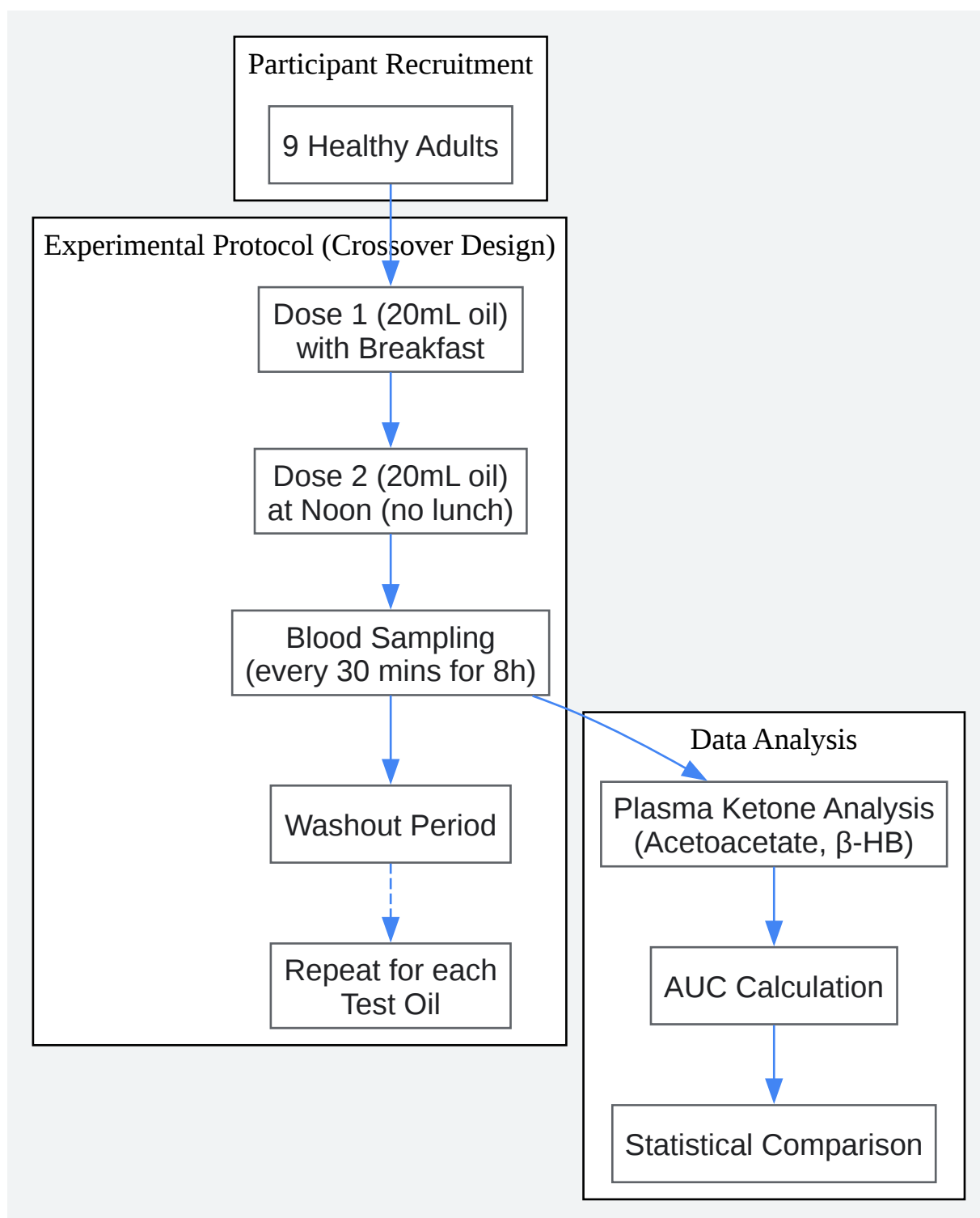
The enhanced ketogenic effect of **tricaprylin** is attributed to its rapid absorption and metabolism. Medium-chain fatty acids (MCFAs) with shorter chain lengths, like caprylic acid (C8), are more readily transported into the mitochondria for  $\beta$ -oxidation, the process that generates acetyl-CoA for ketogenesis.



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### MCT Metabolism and Ketogenesis Pathway

The experimental workflow diagram below outlines the methodology used in the comparative study by Vandenberghe et al. (2017).



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### Acute Crossover Study Workflow

In conclusion, for applications requiring robust and rapid induction of ketosis, **tricaprylin** (C8) is demonstrably superior to other MCT oils. Its unique metabolic properties make it a more potent ketogenic agent, a factor of critical importance for researchers and developers in the field of ketogenic therapies and supplementation.

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